molecular formula C15H11BrCl2N2O3 B11066289 3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole

Cat. No.: B11066289
M. Wt: 418.1 g/mol
InChI Key: AFVGGASLPOMSNZ-UHFFFAOYSA-N
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Description

3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, an oxadiazole ring, and a dichlorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER typically involves multiple steps, starting with the preparation of the bromofuran and oxadiazole intermediates. The bromofuran can be synthesized through bromination of furan using bromine in the presence of a catalyst. The oxadiazole ring is often formed through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions.

The final step involves the coupling of the bromofuran and oxadiazole intermediates with the dichlorophenyl ether moiety. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER involves its interaction with specific molecular targets. The bromofuran and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl ether moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the bromofuran and oxadiazole rings.

    5-Bromo-2-furancarboxylic acid: Contains the bromofuran ring but lacks the oxadiazole and dichlorophenyl ether moieties.

    1,2,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other functional groups.

Uniqueness

3-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]PROPYL (2,4-DICHLOROPHENYL) ETHER is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11BrCl2N2O3

Molecular Weight

418.1 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H11BrCl2N2O3/c16-13-6-5-12(22-13)15-19-14(23-20-15)2-1-7-21-11-4-3-9(17)8-10(11)18/h3-6,8H,1-2,7H2

InChI Key

AFVGGASLPOMSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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